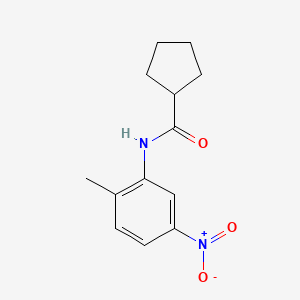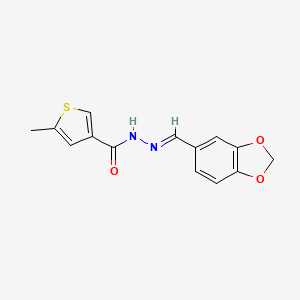
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide, also known as BMTCH, is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug development. BMTCH is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to modulate the activity of ion channels, such as the voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the inflammatory response. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the programmed cell death pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide and to determine its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide, including the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a therapeutic agent for various neurological and psychiatric disorders, such as epilepsy, depression, and Alzheimer's disease. Furthermore, studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. Finally, studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a modulator of the immune system, which could have implications for the treatment of autoimmune diseases.
Synthesemethoden
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide can be synthesized using various methods, including the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Other methods for synthesizing N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide include the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of p-toluenesulfonic acid and the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in various animal models. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. Furthermore, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-4-11(7-20-9)14(17)16-15-6-10-2-3-12-13(5-10)19-8-18-12/h2-7H,8H2,1H3,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCHYTORAYOKHU-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylthiophene-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
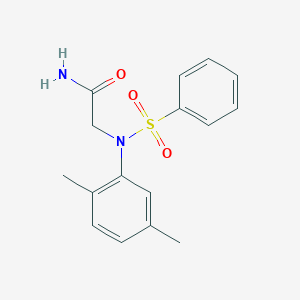
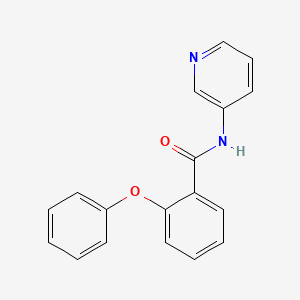
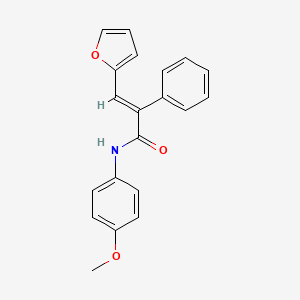
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)
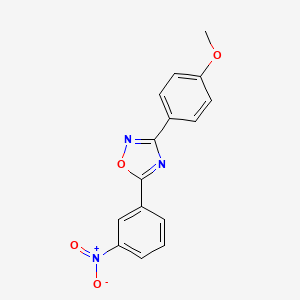
![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)
